molecular formula C16H15Cl2NO2 B5721891 2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide

Cat. No.: B5721891
M. Wt: 324.2 g/mol
InChI Key: ZCWYEWMNJKJRGQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide is an organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups attached to a propanamide backbone

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWYEWMNJKJRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chlorophenoxy-2-chlorobenzophenone. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenyl and phenoxy compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s chlorophenyl and chlorophenoxy groups are believed to play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenol
  • 4-chlorophenol
  • 2,4-dichlorophenol
  • 2,6-dichlorophenol

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide exhibits unique properties due to the presence of both chlorophenyl and chlorophenoxy groupsAdditionally, its specific structural configuration allows for unique interactions with biological targets, making it a compound of significant interest in scientific research .

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